![molecular formula C18H17ClN4O3 B2896068 6-chloro-N-{[4-(3-oxopiperazine-1-carbonyl)phenyl]methyl}pyridine-3-carboxamide CAS No. 1356681-95-2](/img/structure/B2896068.png)
6-chloro-N-{[4-(3-oxopiperazine-1-carbonyl)phenyl]methyl}pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-N-{[4-(3-oxopiperazine-1-carbonyl)phenyl]methyl}pyridine-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is also known as Olaparib and is currently being investigated for its effectiveness in treating cancer.
Mecanismo De Acción
Olaparib selectively binds to PARP-1 and PARP-2, preventing their activity and leading to the accumulation of single-strand DNA breaks. This accumulation of DNA damage triggers the activation of cell death pathways, leading to the destruction of cancer cells. This mechanism of action is highly specific to cancer cells and has minimal effects on normal, healthy cells.
Efectos Bioquímicos Y Fisiológicos
Olaparib has been shown to have significant effects on cancer cells, leading to cell death and tumor shrinkage. The compound has also been found to have minimal toxicity in healthy cells, making it a promising candidate for cancer treatment. Additionally, Olaparib has been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of Olaparib is its specificity for cancer cells, which reduces the risk of toxicity in healthy cells. Additionally, Olaparib has been shown to be effective in treating cancers that are resistant to other treatments. However, the high cost of Olaparib and the potential for the development of drug resistance are significant limitations to its use in lab experiments.
Direcciones Futuras
There are several future directions for research on Olaparib, including the investigation of its effectiveness in treating other types of cancer, as well as the development of new formulations and delivery methods to improve its efficacy and reduce costs. Additionally, further research is needed to identify biomarkers that can predict the response to Olaparib, allowing for personalized cancer treatment.
Métodos De Síntesis
The synthesis of Olaparib involves several steps, including the reaction of 6-chloro-3-pyridinecarboxylic acid with N-methylpyrrolidone, followed by the addition of a piperazine ring and a phenylmethyl group. The compound is then purified using various chromatographic techniques to obtain the final product.
Aplicaciones Científicas De Investigación
Olaparib has been extensively studied for its potential use in the treatment of cancer, particularly in patients with BRCA1 or BRCA2 mutations. These mutations are associated with an increased risk of developing breast and ovarian cancers. Olaparib works by inhibiting the activity of poly ADP-ribose polymerase (PARP), an enzyme involved in DNA repair. By inhibiting PARP, Olaparib prevents cancer cells from repairing DNA damage, leading to cell death.
Propiedades
IUPAC Name |
6-chloro-N-[[4-(3-oxopiperazine-1-carbonyl)phenyl]methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O3/c19-15-6-5-14(10-21-15)17(25)22-9-12-1-3-13(4-2-12)18(26)23-8-7-20-16(24)11-23/h1-6,10H,7-9,11H2,(H,20,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBUAAIJEPKGHEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C(=O)C2=CC=C(C=C2)CNC(=O)C3=CN=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-{[4-(3-oxopiperazine-1-carbonyl)phenyl]methyl}pyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

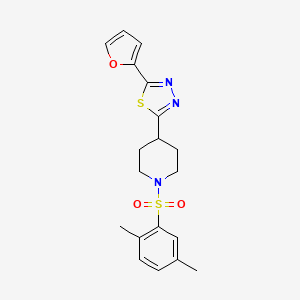
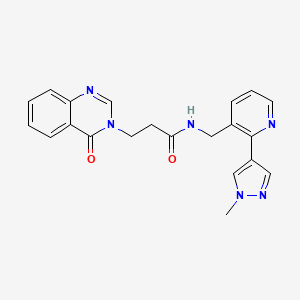
![4-[1-methyl-6-(methylamino)-3,5-dinitro-1,4-dihydro-2-pyridinyl]-N-[3-(trifluoromethyl)phenyl]tetrahydro-1(2H)-pyrazinecarboxamide](/img/structure/B2895989.png)
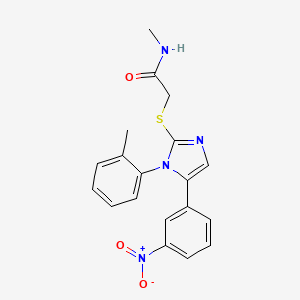
![2-[(4-fluorophenyl)amino]-N'-[(1E)-(thiophen-2-yl)methylidene]acetohydrazide](/img/structure/B2895991.png)
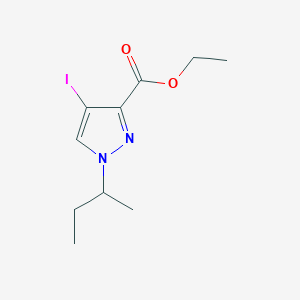
![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-2-phenoxypropanamide](/img/structure/B2895994.png)
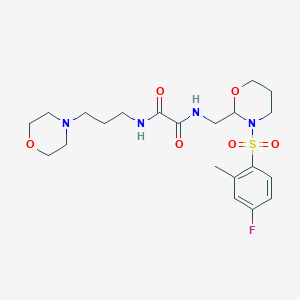
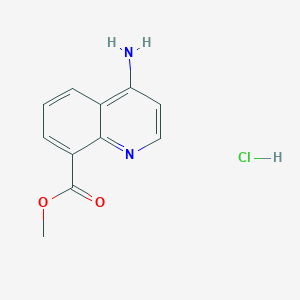
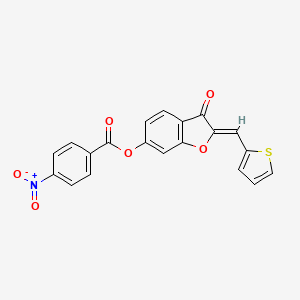
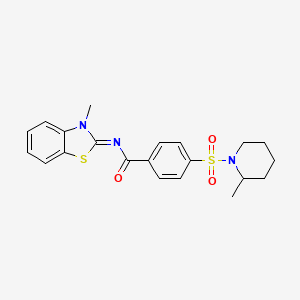
![(Z)-N-(6-(methylsulfonyl)-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2896004.png)
![5-((4-Benzhydrylpiperazin-1-yl)(3-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2896005.png)
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxypiperidine-3-carboxylic acid](/img/structure/B2896007.png)